8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane
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Overview
Description
8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane is a spiro compound characterized by its unique bicyclic structure, where two rings are connected by a single carbon atom. This compound is part of the azaspirodecane family, which is known for its three-dimensional structural properties and inherent rigidity. These characteristics make it a valuable scaffold in the synthesis of biologically active compounds and potential drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions. This method is convenient and utilizes commercially available reagents . Another approach involves the reaction of 1,1-pentamethylene oxalic acid with urea at elevated temperatures (150-200°C) to form the desired spiro compound .
Industrial Production Methods
For industrial production, the synthesis process is optimized for cost-effectiveness and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of readily available starting materials and efficient reaction pathways makes this compound suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized spiro compounds, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a precursor for various chemical reactions.
Biology: The compound is used in the study of biological processes and as a potential lead compound in drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane stands out due to its chloromethyl group, which provides unique reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H24ClN |
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Molecular Weight |
229.79 g/mol |
IUPAC Name |
8-(chloromethyl)-2-propan-2-yl-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C13H24ClN/c1-11(2)15-8-7-13(10-15)5-3-12(9-14)4-6-13/h11-12H,3-10H2,1-2H3 |
InChI Key |
XZDNUMSKJIKDAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(C1)CCC(CC2)CCl |
Origin of Product |
United States |
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